Didodecyl N-(alpha-trimethylammonioacetyl)glutamate Didodecyl N-(alpha-trimethylammonioacetyl)glutamate
Brand Name: Vulcanchem
CAS No.: 131897-06-8
VCID: VC21277822
InChI: InChI=1S/C34H66N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-28-40-33(38)27-26-31(35-32(37)30-36(3,4)5)34(39)41-29-25-23-21-19-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/t31-;/m1./s1
SMILES: CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C34H67ClN2O5
Molecular Weight: 619.4 g/mol

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate

CAS No.: 131897-06-8

Cat. No.: VC21277822

Molecular Formula: C34H67ClN2O5

Molecular Weight: 619.4 g/mol

* For research use only. Not for human or veterinary use.

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate - 131897-06-8

Specification

CAS No. 131897-06-8
Molecular Formula C34H67ClN2O5
Molecular Weight 619.4 g/mol
IUPAC Name [2-[[(2R)-1,5-didodecoxy-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]-trimethylazanium;chloride
Standard InChI InChI=1S/C34H66N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-28-40-33(38)27-26-31(35-32(37)30-36(3,4)5)34(39)41-29-25-23-21-19-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/t31-;/m1./s1
Standard InChI Key KVPMQCQOEVMOOK-JSSVAETHSA-N
Isomeric SMILES CCCCCCCCCCCCOC(=O)CC[C@H](C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-]
SMILES CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator